
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
2-Hydroxy-2-methylpropiophenone: A compound with a similar oxolanone structure.
Flubendiamide: A compound with a similar chlorophenyl group.
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
124500-21-6 |
|---|---|
Molecular Formula |
C20H24ClNO6 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C16H20ClNO2.C4H4O4/c17-14-6-4-12(5-7-14)15-10-13(16(19)20-15)11-18-8-2-1-3-9-18;5-3(6)1-2-4(7)8/h4-7,13,15H,1-3,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OERSGNCEUKFQNH-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


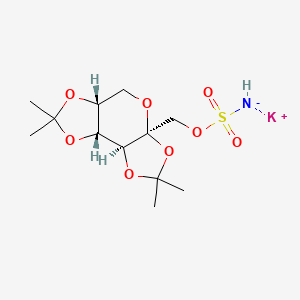

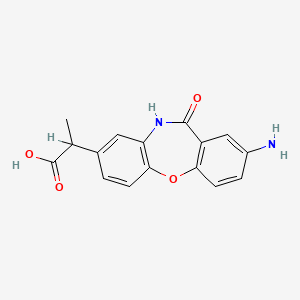


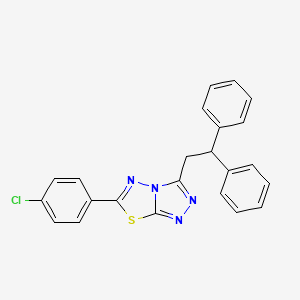
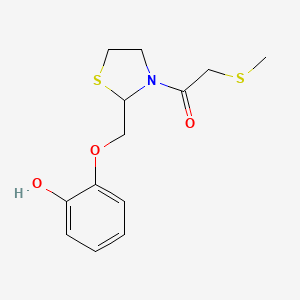
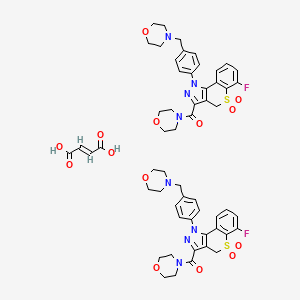
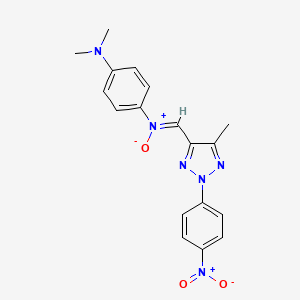
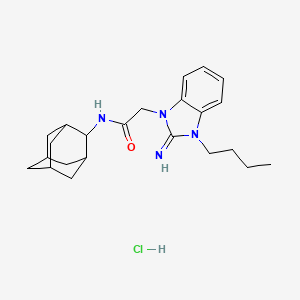
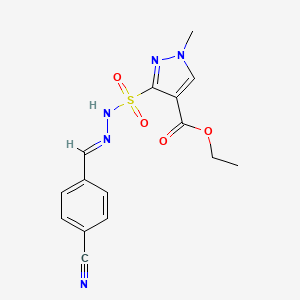
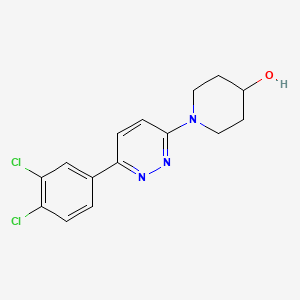
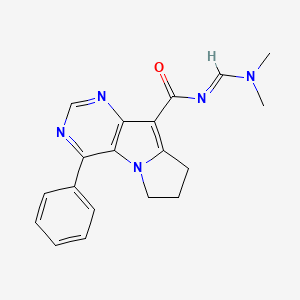
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
